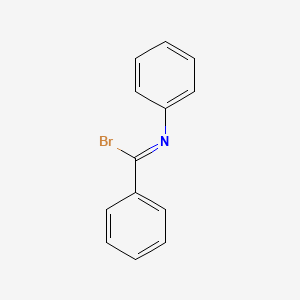
N-Phenylbenzenecarboximidoyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenylbenzenecarboximidoyl bromide is an organic compound with the molecular formula C13H10BrN It is a derivative of benzenecarboximidoyl bromide, where a phenyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Phenylbenzenecarboximidoyl bromide can be synthesized through several methods. One common approach involves the reaction of benzenecarboximidoyl chloride with bromine in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenylbenzenecarboximidoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenecarboximidoyl derivatives, while oxidation can produce benzoic acid derivatives .
Applications De Recherche Scientifique
N-Phenylbenzenecarboximidoyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N-Phenylbenzenecarboximidoyl bromide involves its interaction with specific molecular targets. The bromine atom in the compound can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The phenyl group attached to the nitrogen atom can influence the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenecarboximidoyl Chloride: Similar in structure but with a chlorine atom instead of bromine.
N-Phenylbenzenecarboximidoyl Chloride: Similar to N-Phenylbenzenecarboximidoyl bromide but with a chlorine atom.
Benzenecarboximidoyl Fluoride: Contains a fluoride atom instead of bromine
Uniqueness
This compound is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. The phenyl group attached to the nitrogen atom also adds to its distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
40168-06-7 |
|---|---|
Formule moléculaire |
C13H10BrN |
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
N-phenylbenzenecarboximidoyl bromide |
InChI |
InChI=1S/C13H10BrN/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H |
Clé InChI |
GMCHFNQESNVSCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




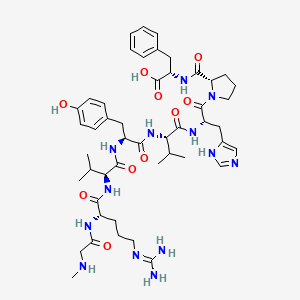




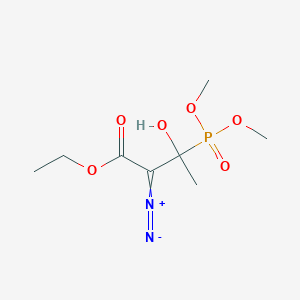
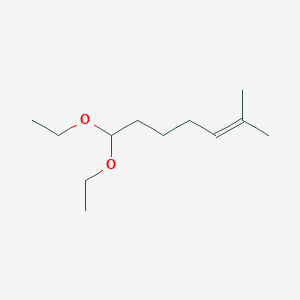
![Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14659695.png)
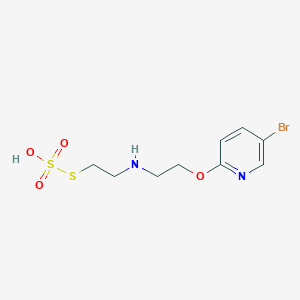

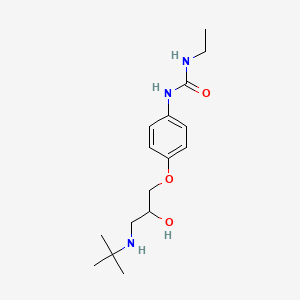
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
